molecular formula C18H27ClN2O2S B247118 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine

1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine

Cat. No. B247118
M. Wt: 370.9 g/mol
InChI Key: MWNHQWMGBFZDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine, also known as CSPD, is a synthetic compound that belongs to the piperidine class of chemicals. CSPD has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. The purpose of

Mechanism of Action

The exact mechanism of action of 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine is not fully understood. However, it is believed to act through the inhibition of voltage-gated sodium channels, which are involved in the transmission of pain signals. By blocking these channels, 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine can reduce the transmission of pain signals to the brain, resulting in analgesic effects. In addition, 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has been shown to have activity on GABA receptors, which could contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has been shown to have anticonvulsant activity, which could be useful in the treatment of epilepsy. 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders. Furthermore, 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has been shown to have a low potential for abuse and addiction, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine is its potent analgesic activity, which makes it a useful tool for studying pain pathways in animal models. In addition, 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has a low potential for abuse and addiction, making it a safer alternative to other analgesic drugs. However, one of the limitations of 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For research on 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine include the development of new analogs with improved properties and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with 4-chlorobenzenesulfonyl chloride in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then reacted with 3,5-dimethylpiperidine in the presence of potassium carbonate and acetonitrile. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its analgesic effect. 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has been found to exhibit potent analgesic activity in animal models of pain, including thermal, mechanical, and chemical-induced pain. In addition, 1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C18H27ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3,5-dimethylpiperidine

InChI

InChI=1S/C18H27ClN2O2S/c1-14-11-15(2)13-20(12-14)17-7-9-21(10-8-17)24(22,23)18-5-3-16(19)4-6-18/h3-6,14-15,17H,7-13H2,1-2H3

InChI Key

MWNHQWMGBFZDMH-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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